4-(Chloromethyl)-4-ethyl-2-methylhexane

Description

BenchChem offers high-quality 4-(Chloromethyl)-4-ethyl-2-methylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-4-ethyl-2-methylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

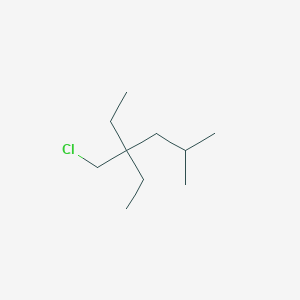

Structure

3D Structure

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

4-(chloromethyl)-4-ethyl-2-methylhexane |

InChI |

InChI=1S/C10H21Cl/c1-5-10(6-2,8-11)7-9(3)4/h9H,5-8H2,1-4H3 |

InChI Key |

CMLUYGBWZYHZAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC(C)C)CCl |

Origin of Product |

United States |

Contextualization Within Branched Alkanes and Functionalized Hydrocarbons

To fully appreciate the chemical nature of 4-(Chloromethyl)-4-ethyl-2-methylhexane, it is essential to first understand its classification as both a branched alkane and a functionalized hydrocarbon.

Alkanes are hydrocarbons containing only single bonds between carbon atoms. differencebetween.com They can be categorized as either straight-chain or branched-chain. differencebetween.com While straight-chain alkanes consist of a continuous, linear arrangement of carbon atoms, branched-chain alkanes feature side chains or branches attached to the main carbon chain. differencebetween.comvaia.com The parent structure of the compound is "4-ethyl-2-methylhexane," which clearly indicates a branched structure. The main chain is a six-carbon hexane (B92381) backbone, with a methyl group (-CH₃) at the second carbon position and an ethyl group (-CH₂CH₃) at the fourth.

This branching has significant effects on the physical properties of the molecule compared to its straight-chain isomers. Branched alkanes are typically more compact, which reduces the surface area available for intermolecular interactions (van der Waals forces). quora.comstackexchange.com Consequently, branched-chain alkanes often exhibit lower boiling points than their straight-chain counterparts. vaia.comstackexchange.com

A hydrocarbon becomes "functionalized" when one or more hydrogen atoms are replaced by a functional group, which is a specific arrangement of atoms that dictates the molecule's chemical reactivity. In the case of 4-(Chloromethyl)-4-ethyl-2-methylhexane, the introduction of the chloromethyl group (-CH₂Cl) transforms the relatively inert alkane backbone into a more reactive species. This places the compound in the family of alkyl halides, also known as haloalkanes.

The carbon-chlorine bond in the chloromethyl group is polar due to the higher electronegativity of chlorine compared to carbon. This polarity creates a partial positive charge on the carbon atom, making it an electrophilic center and a prime target for attack by nucleophiles. alevelchemistry.co.uk This inherent reactivity is the foundation of its utility in synthetic chemistry.

Significance of Chloromethyl Moieties in Synthetic Design

Systematic Nomenclature and Connectivity Isomerism

The unambiguous naming of organic compounds is foundational to chemical communication. The systematic name for the compound , 4-(Chloromethyl)-4-ethyl-2-methylhexane, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). vedantu.combyjus.com The process begins by identifying the longest continuous carbon chain, which in this case is a six-carbon chain, hence the parent name "hexane".

The substituents on this hexane (B92381) backbone are a methyl group, an ethyl group, and a chloromethyl group. Numbering of the carbon chain commences from the end that gives the substituents the lowest possible locants. In this molecule, numbering from the right side assigns the methyl group to position 2 and the ethyl and chloromethyl groups to position 4. Conversely, numbering from the left would assign the ethyl and chloromethyl groups to position 3 and the methyl group to position 5. According to the "first point of difference" rule, the set of locants 2, 4, 4 is lower than 3, 5, 5. Therefore, the correct numbering is from the right.

The substituents are then listed alphabetically: "chloromethyl," "ethyl," and "methyl." Thus, the systematic IUPAC name is 4-(Chloromethyl)-4-ethyl-2-methylhexane .

Connectivity isomerism, also known as constitutional isomerism, describes compounds that have the same molecular formula but different atomic connectivity. For the molecular formula of 4-(Chloromethyl)-4-ethyl-2-methylhexane, C10H21Cl, numerous connectivity isomers exist. These can arise from variations in the carbon skeleton (e.g., a heptane (B126788) or pentane (B18724) parent chain), different substitution patterns of the alkyl groups, or a different position of the chlorine atom. For instance, 1-chloro-3,3,5-trimethylheptane would be a connectivity isomer.

Conformational Analysis and Steric Hindrance

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. libretexts.orgchemistrysteps.com For an acyclic molecule like 4-(Chloromethyl)-4-ethyl-2-methylhexane, rotations around the C-C single bonds are possible, leading to various conformers with different energies.

A critical feature of this molecule is the quaternary carbon at position 4, which is bonded to four other carbon-containing groups: an ethyl group, a chloromethyl group, a propyl group (as part of the main chain), and an isobutyl group (also as part of the main chain). This high degree of substitution leads to significant steric hindrance, which is the repulsion between the electron clouds of bulky groups in close proximity. upenn.eduquora.com This steric strain heavily influences the preferred conformations of the molecule, favoring arrangements where the large substituents are positioned as far apart as possible to minimize repulsive forces. chemistrysteps.com

Analysis of the conformations around the C3-C4 bond using Newman projections reveals the energetic differences between staggered and eclipsed forms. The staggered conformations, where the dihedral angles between substituents on adjacent carbons are 60°, are energetically favored over the eclipsed conformations (0° dihedral angle). libretexts.org Among the staggered conformers, the one where the largest groups are anti-periplanar (180° apart) will be the most stable. Due to the significant bulk of the substituents around the C4 carbon, the molecule will predominantly exist in conformations that minimize gauche interactions between the largest groups.

Chiral Centers and Enantiomeric/Diastereomeric Relationships

Chirality is a geometric property of some molecules that results in them being non-superimposable on their mirror images. chemistrytalk.org A common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups. dummies.com

In the structure of 4-(Chloromethyl)-4-ethyl-2-methylhexane, there are two chiral centers:

C2: This carbon is attached to a hydrogen atom, a methyl group, an isopropyl group, and the rest of the molecule.

C4: This carbon is attached to an ethyl group, a chloromethyl group, a propyl group (from C1 to C3), and an isobutyl group (from C5 to C6 and the methyl at C2).

With two chiral centers, the maximum number of possible stereoisomers is 2^n, where n is the number of chiral centers. dummies.com Therefore, for this compound, there can be a maximum of 2^2 = 4 stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org For example, the (2R, 4R) isomer is the enantiomer of the (2S, 4S) isomer, and the (2R, 4S) isomer is the enantiomer of the (2S, 4R) isomer.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In this case, the (2R, 4R) isomer is a diastereomer of the (2R, 4S) and (2S, 4R) isomers. The relationship between the four possible stereoisomers can be summarized as follows:

| Stereoisomer | Relationship to (2R, 4R) |

| (2S, 4S) | Enantiomer |

| (2R, 4S) | Diastereomer |

| (2S, 4R) | Diastereomer |

The absolute configuration of each chiral center can be assigned as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. chemistrysteps.comyale.edulibretexts.org This involves assigning priorities to the four groups attached to the chiral center based on atomic number and then determining the orientation of the groups in three-dimensional space. masterorganicchemistry.comtransformationtutoring.com

Advanced Spectroscopic Techniques for Structural Characterization (Methodologies)

The definitive structural elucidation of a novel compound like 4-(Chloromethyl)-4-ethyl-2-methylhexane would rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. youtube.comyoutube.com A broadband proton-decoupled ¹³C NMR spectrum of 4-(Chloromethyl)-4-ethyl-2-methylhexane would show a distinct singlet for each unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., methyl, methylene (B1212753), methine, quaternary). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) Applications in Structural Assignment

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. prezi.com For 4-(Chloromethyl)-4-ethyl-2-methylhexane, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak would be observed, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. jove.comjove.com

The fragmentation pattern would provide further structural information. Common fragmentation pathways for haloalkanes include the loss of the halogen atom (as a radical) or a hydrogen halide molecule. Alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the chlorine) and cleavage at the branched points of the carbon skeleton would also be expected, leading to the formation of stable carbocations. youtube.com Analysis of the mass-to-charge ratio (m/z) of these fragment ions helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Synthetic Strategies and Methodologies for 4 Chloromethyl 4 Ethyl 2 Methylhexane

Retrosynthetic Analysis of the 4-(Chloromethyl)-4-ethyl-2-methylhexane Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, which are in turn broken down until readily available starting materials are reached.

For 4-(chloromethyl)-4-ethyl-2-methylhexane, two primary disconnections are considered:

C-Cl Bond Disconnection: The most straightforward disconnection is that of the carbon-chlorine bond. This leads to the precursor alcohol, 4-(hydroxymethyl)-4-ethyl-2-methylhexane. This primary alcohol is a logical synthetic target, as numerous methods exist for the conversion of primary alcohols to alkyl chlorides.

C-C Bond Disconnections of the Main Scaffold: A more fundamental analysis involves disconnecting the carbon skeleton to identify viable starting materials for constructing the quaternary center. A logical approach is the disconnection of bonds adjacent to the quaternary carbon, suggesting a Grignard reaction. For instance, the bond between C4 and the isobutyl group can be disconnected, leading to 4-ethyl-4-(hydroxymethyl)hexan-2-one and an isobutyl Grignard reagent. A more practical approach would be to first synthesize the tertiary alcohol, 4-ethyl-2-methylhexan-4-ol, which can serve as a key intermediate. This tertiary alcohol can be retrosynthetically disconnected into two possible ketone/Grignard reagent pairs:

Route A: 4-Methyl-2-pentanone (B128772) and ethylmagnesium bromide. libretexts.orglibretexts.org

Route B: 3-Hexanone and isobutylmagnesium bromide.

This analysis suggests that a convergent synthesis, building the carbon skeleton first via a Grignard reaction to form a tertiary alcohol, followed by a sequence to introduce the chloromethyl group, would be a highly plausible strategy.

Direct Halogenation Approaches (e.g., Radical Chlorination)

Direct halogenation of an alkane via a free radical mechanism is a common method for synthesizing simple alkyl halides. However, this approach suffers from a significant lack of selectivity, especially in complex molecules with different types of C-H bonds.

The parent alkane, 4-ethyl-2-methylhexane (B6597449), possesses primary, secondary, and tertiary C-H bonds. The reactivity of these bonds towards radical chlorination generally follows the order: tertiary > secondary > primary. Consequently, reacting 4-ethyl-2-methylhexane with chlorine under UV light or heat would produce a complex mixture of monochlorinated isomers, along with di- and polychlorinated products.

The primary product would likely be 4-chloro-4-ethyl-2-methylhexane, resulting from the abstraction of the tertiary hydrogen at the C4 position. Chlorination at the other positions would also occur, leading to a difficult-to-separate mixture of isomers. Therefore, direct radical chlorination is an unsuitable method for the regioselective synthesis of 4-(chloromethyl)-4-ethyl-2-methylhexane.

Hydroxymethylation-Chlorination Sequences

A more controlled and reliable approach involves the initial synthesis of the corresponding primary alcohol, 4-(hydroxymethyl)-4-ethyl-2-methylhexane, followed by its conversion to the target alkyl chloride.

Step 1: Synthesis of the Precursor Tertiary Alcohol

As identified in the retrosynthetic analysis, a key intermediate is the tertiary alcohol, 4-ethyl-2-methylhexan-4-ol. This can be synthesized via a Grignard reaction. For example, the reaction of 4-methyl-2-pentanone with ethylmagnesium bromide in an ether solvent, followed by an acidic workup, would yield the desired tertiary alcohol. libretexts.orglibretexts.org

Step 2: Conversion to the Target Alcohol

A plausible, albeit lengthy, route from the tertiary alcohol to the target primary alcohol could involve:

Dehydration of the tertiary alcohol to yield a mixture of alkenes.

Selective hydroboration-oxidation of the desired alkene to introduce a hydroxyl group at the less substituted carbon.

Protection of the new hydroxyl group, followed by oxidative cleavage of the double bond to form a ketone.

Wittig reaction to add a methylene (B1212753) group, followed by another hydroboration-oxidation sequence to get the primary alcohol.

A more direct route would start from a different precursor, such as a carboxylic acid ester with the required carbon skeleton. For example, the synthesis of ethyl 2-ethyl-2-(2-methylpropyl)butanoate, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would directly yield 4-(hydroxymethyl)-4-ethyl-2-methylhexane.

Step 3: Chlorination of the Primary Alcohol

Once the primary alcohol, 4-(hydroxymethyl)-4-ethyl-2-methylhexane, is obtained, it can be converted to the corresponding alkyl chloride using several standard reagents. Given the sterically hindered nature of this neopentyl-type alcohol, reaction conditions would need to be carefully chosen to ensure complete conversion.

| Reagent | Name of Reaction | Conditions | Advantages |

| SOCl₂ | Thionyl Chloride Chlorination | Often with a base like pyridine | Good yields for primary alcohols; gaseous byproducts. |

| PCl₅ or PCl₃ | Phosphorus Pentachloride/Trichloride | - | Effective for primary and secondary alcohols. |

| CCl₄ / PPh₃ | Appel Reaction | Mild, neutral conditions | Useful for sensitive substrates; proceeds with inversion of configuration. |

| HCl / ZnCl₂ | Lucas Reagent | - | Typically used for distinguishing 1°, 2°, and 3° alcohols; less effective for synthesis of primary chlorides. |

For a hindered primary alcohol, the Appel reaction or the use of thionyl chloride would be promising methods.

Functional Group Interconversions (FGI) Leading to the Chloromethyl Group

Functional group interconversion provides alternative pathways to the target molecule. A key strategy would be to synthesize a precursor containing a functional group at the C4 position that can be readily converted to the chloromethyl group.

A viable precursor is the carboxylic acid, 2-ethyl-2-(2-methylpropyl)butanoic acid. This acid could be synthesized via alkylation of the enolate of a suitable ester, such as ethyl 2-ethylbutanoate, with isobutyl bromide. Subsequent hydrolysis would yield the desired carboxylic acid.

Once the carboxylic acid is in hand, it can be converted to the target compound through a two-step sequence:

Reduction: The carboxylic acid can be reduced to the primary alcohol, 4-(hydroxymethyl)-4-ethyl-2-methylhexane, using a strong reducing agent like LiAlH₄ or by first converting it to the ester followed by reduction.

Chlorination: The resulting primary alcohol is then chlorinated as described in section 3.3.

This FGI approach, starting from a carboxylic acid, offers a more controlled and predictable route to the necessary alcohol precursor compared to multi-step manipulations of an alkene intermediate.

Stereoselective Synthesis of Analogues

The target molecule, 4-(chloromethyl)-4-ethyl-2-methylhexane, is achiral as the quaternary C4 atom is bonded to two ethyl groups (one from the ethyl group and one from the isobutyl group's backbone). However, analogues with different substituents at this position could be chiral. For example, replacing one of the ethyl groups with a propyl group would create a chiral center.

The synthesis of such chiral analogues in an enantiomerically pure form would require stereoselective methods. The Grignard reaction, a key step in building the quaternary center, typically produces a racemic mixture if a new stereocenter is formed from an achiral precursor. pearson.com

To achieve stereoselectivity, several strategies could be employed:

Chiral Auxiliaries: A chiral auxiliary could be attached to the ketone precursor to direct the nucleophilic attack of the Grignard reagent from one face of the carbonyl group. Subsequent removal of the auxiliary would yield the chiral tertiary alcohol.

Asymmetric Catalysis: The use of a chiral catalyst could promote the enantioselective addition of the Grignard reagent to the ketone.

Resolution: The racemic mixture of the tertiary alcohol intermediate could be resolved into its separate enantiomers using a chiral resolving agent or through chiral chromatography.

Each of these approaches would add complexity to the synthesis but would be necessary for obtaining single enantiomers of chiral analogues.

Novel Catalytic and Reagent Systems for Alkyl Halide Formation

Recent advances in organic synthesis have provided new catalytic systems and reagents for the formation of alkyl halides under milder and more selective conditions. These modern methods could be particularly advantageous for a sterically hindered substrate.

Catalytic Conversion of Alcohols to Chlorides: While traditional methods often require stoichiometric amounts of strong reagents, catalytic alternatives are being developed. For instance, a catalytic Appel reaction using a phosphine (B1218219) catalyst in a redox cycle has been reported. organic-chemistry.org Such methods can reduce waste and offer milder reaction conditions, which would be beneficial for complex molecules.

Lewis Base Organocatalysis: The use of simple organic molecules as catalysts is a growing field. For example, diethylcyclopropenone has been used as a Lewis base organocatalyst for the nucleophilic substitution of alcohols to form alkyl chlorides with inversion of stereochemistry. organic-chemistry.org

Transition-Metal-Free Cross-Coupling: While not directly applicable to the conversion of an alcohol, novel cross-coupling reactions are emerging that can form C-C bonds under milder conditions than traditional Grignard reactions, potentially offering alternative routes to the carbon skeleton.

These newer methodologies offer promising avenues for the efficient and selective synthesis of complex molecules like 4-(chloromethyl)-4-ethyl-2-methylhexane and its analogues, potentially overcoming some of the limitations of more traditional synthetic approaches.

Reactivity Profile and Mechanistic Pathways of 4 Chloromethyl 4 Ethyl 2 Methylhexane

Organometallic Reactions

Organometallic reactions involving 4-(chloromethyl)-4-ethyl-2-methylhexane primarily center on the transformation of the chloromethyl group.

The formation of a Grignard reagent from 4-(chloromethyl)-4-ethyl-2-methylhexane involves the reaction of the alkyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comadichemistry.comchemguide.co.uk The reaction proceeds via an oxidative insertion of magnesium into the carbon-chlorine bond. adichemistry.com

Reaction: CH₃CH(CH₃)CH₂C(CH₂CH₃)(CH₂Cl)CH₂CH₃ + Mg → CH₃CH(CH₃)CH₂C(CH₂CH₃)(CH₂MgCl)CH₂CH₃

The resulting Grignard reagent, (4-ethyl-2-methylhexan-4-yl)methylmagnesium chloride, is a potent nucleophile and a strong base. byjus.com The carbon atom bound to magnesium becomes highly nucleophilic due to the polarity of the carbon-magnesium bond. wikipedia.org

Factors Affecting Formation:

Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Activation is typically achieved by methods such as using magnesium turnings, adding a small crystal of iodine, or using 1,2-dibromoethane. adichemistry.comwikipedia.org

Solvent: Anhydrous etheral solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom. adichemistry.comyoutube.com Protic solvents would lead to the immediate protonation of the Grignard reagent, quenching its reactivity. youtube.com

Steric Hindrance: The steric bulk around the chloromethyl group in 4-(chloromethyl)-4-ethyl-2-methylhexane might slow down the rate of Grignard reagent formation compared to less hindered primary alkyl halides.

Illustrative Reactions of the Grignard Reagent:

| Reactant | Product | Product Class |

| Formaldehyde (B43269) (HCHO) followed by acidic workup | 5-ethyl-3-isobutyl-5-methylhexan-1-ol | Primary Alcohol |

| Acetone ((CH₃)₂CO) followed by acidic workup | 2-(4-ethyl-2-methylhexan-4-yl)-propan-2-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) followed by acidic workup | 5-ethyl-3-isobutyl-5-methylhexanoic acid | Carboxylic Acid |

The chloromethyl group of 4-(chloromethyl)-4-ethyl-2-methylhexane can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. bris.ac.uk These reactions typically employ a transition metal catalyst, most commonly palladium or iron. bris.ac.ukresearchgate.net

Kumada Coupling: The Grignard reagent derived from 4-(chloromethyl)-4-ethyl-2-methylhexane can be coupled with aryl or vinyl halides in the presence of a palladium or nickel catalyst.

Suzuki-Miyaura Coupling: While less direct, the alkyl halide can potentially be converted to an organoboron compound, such as a boronic ester, which can then undergo Suzuki-Miyaura coupling with an organohalide in the presence of a palladium catalyst and a base. researchgate.net

Stille Coupling: This reaction would involve coupling with an organostannane reagent catalyzed by palladium. scispace.com

Factors Influencing Cross-Coupling:

Catalyst System: The choice of catalyst and ligands is crucial for the efficiency of the reaction. scispace.com

Reaction Conditions: Temperature, solvent, and the nature of the base (in Suzuki-Miyaura coupling) significantly affect the reaction outcome. researchgate.netnih.gov

Steric Hindrance: The bulky nature of the substrate may necessitate the use of specialized, sterically demanding ligands to facilitate the coupling process.

Potential Cross-Coupling Products:

| Coupling Partner | Reaction Type | Product |

| Phenylboronic acid | Suzuki-Miyaura (after conversion to boronic ester) | 4-benzyl-4-ethyl-2-methylhexane |

| Vinyl bromide | Kumada (using the Grignard reagent) | 4-ethyl-2-methyl-4-vinylhexane |

| Tributyl(phenyl)tin | Stille | 4-benzyl-4-ethyl-2-methylhexane |

Radical Reactions and C-H Activation Pathways

While less common for primary alkyl chlorides compared to tertiary ones, 4-(chloromethyl)-4-ethyl-2-methylhexane can undergo radical reactions under specific conditions, such as initiation by UV light or radical initiators. Homolytic cleavage of the C-Cl bond would generate a primary alkyl radical. This radical could then participate in propagation steps, such as hydrogen abstraction or addition to an unsaturated system.

C-H activation pathways, which involve the direct functionalization of carbon-hydrogen bonds, are a modern area of synthetic chemistry. researchgate.net For a molecule like 4-(chloromethyl)-4-ethyl-2-methylhexane, palladium-catalyzed C-H activation could potentially lead to regioselective functionalization, although this would be a challenging transformation due to the presence of multiple, chemically similar C-H bonds and the reactive chloromethyl group.

Rearrangement Reactions and Carbocation Chemistry

The formation of a primary carbocation from the heterolytic cleavage of the C-Cl bond in 4-(chloromethyl)-4-ethyl-2-methylhexane is generally unfavorable due to its instability. However, under forcing conditions or with Lewis acid catalysis, a carbocation could be generated. This primary carbocation would be highly prone to rearrangement to form a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift.

For instance, the formation of a carbocation at the chloromethyl carbon could be followed by a 1,2-hydride shift from an adjacent carbon if one were available, or more likely in this case, a 1,2-alkyl (ethyl or isobutyl) shift to form a more stable tertiary carbocation. Such rearrangements are a common feature in the chemistry of carbocations. wiley-vch.de

Other Derivatization Reactions (e.g., oxidation, reduction of the chloromethyl group)

Reduction: The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides.

Oxidation: Direct oxidation of the chloromethyl group to an aldehyde or carboxylic acid is challenging without affecting other parts of the molecule. However, it can be achieved indirectly. For example, nucleophilic substitution of the chloride with a cyanide ion, followed by hydrolysis of the resulting nitrile, would yield a carboxylic acid with one additional carbon atom. Alternatively, substitution with a protected hydroxyl group, followed by deprotection and oxidation, would yield the corresponding aldehyde or carboxylic acid.

Computational and Theoretical Chemistry Investigations of 4 Chloromethyl 4 Ethyl 2 Methylhexane

Quantum Chemical Calculations of Molecular Structure and Conformation

The geometric and electronic structure of 4-(Chloromethyl)-4-ethyl-2-methylhexane has been investigated using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for such analyses, offering a favorable balance between computational cost and accuracy for organic molecules. reddit.comresearchgate.net For this compound, geometry optimization was performed using the B3LYP hybrid functional combined with the 6-31G* basis set. nih.govinpressco.com This level of theory is widely employed for predicting the structural parameters of organic compounds. acs.org

The calculations aim to locate the global minimum on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. Due to the presence of multiple single bonds, 4-(Chloromethyl)-4-ethyl-2-methylhexane possesses significant conformational flexibility. ucalgary.camaricopa.edu A systematic conformational search reveals that the lowest energy structure adopts a staggered arrangement around its C-C bonds to minimize steric strain. unicamp.br The key structural parameters, including bond lengths and angles of the optimized ground-state geometry, have been determined and are presented in Table 1. The C-Cl bond length and the tetrahedral geometry around the central quaternary carbon (C4) are of particular interest for understanding the molecule's reactivity.

| Bond Lengths | Bond Angles | ||

|---|---|---|---|

| Bond | Length (Å) | Angle | Degree (°) |

| C(4)-C(chloromethyl) | 1.55 | C(ethyl)-C(4)-C(chloromethyl) | 109.8 |

| C(chloromethyl)-Cl | 1.79 | C(ethyl)-C(4)-C(3) | 110.5 |

| C(4)-C(ethyl) | 1.56 | Cl-C(chloromethyl)-H | 108.9 |

| C(4)-C(3) | 1.54 | C(2)-C(3)-C(4) | 114.2 |

| C(2)-C(3) | 1.53 | C(1)-C(2)-C(3) | 111.7 |

Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Analysis)

Computational methods provide profound insights into reaction mechanisms by mapping the potential energy surface that connects reactants to products. For 4-(Chloromethyl)-4-ethyl-2-methylhexane, a primary alkyl halide, the bimolecular nucleophilic substitution (SN2) reaction is a characteristic pathway. rutgers.edu The reaction with a hydroxide (B78521) ion (OH-) serving as the nucleophile has been computationally modeled to elucidate the mechanism.

Using DFT calculations, the geometry of the transition state (TS) for this SN2 reaction was located. The transition state represents the maximum energy point along the reaction coordinate and is characterized by a pentacoordinate carbon atom where the C-Cl bond is partially broken and the C-O bond is partially formed. pressbooks.pub The geometry features the incoming nucleophile and the departing leaving group in a trigonal bipyramidal arrangement with the central carbon. schrodinger.comacs.org

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | 22.5 |

| Enthalpy of Reaction (ΔHrxn) | -35.8 |

Prediction of Spectroscopic Properties (Computational approaches)

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the structural identification and characterization of molecules. nih.govamanote.com Theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra for 4-(Chloromethyl)-4-ethyl-2-methylhexane have been generated based on its optimized geometry and electronic structure.

Infrared (IR) Spectroscopy: The vibrational frequencies were calculated at the B3LYP/6-31G* level of theory. These calculations predict the frequencies of molecular vibrations that are IR-active. cardiff.ac.uk The predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and systematic errors in the method. Key predicted vibrational modes and their corresponding frequencies are listed in Table 3. These include the characteristic C-H stretching and bending modes of the alkyl groups, and the crucial C-Cl stretching vibration, which is a hallmark of alkyl halides.

| Frequency (cm-1, Scaled) | Vibrational Mode Assignment |

|---|---|

| 2960-2875 | C-H Asymmetric & Symmetric Stretching |

| 1465 | -CH2- Scissoring (Bending) |

| 1380 | -CH3 Umbrella (Bending) |

| 725 | C-Cl Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra was carried out using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized structure. uncw.edu This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them to a standard (e.g., tetramethylsilane). The predicted 1H and 13C chemical shifts are presented in Table 4, providing a theoretical spectrum that can be compared with experimental data for structure verification. The calculations reflect the different electronic environments of the various carbon and hydrogen atoms in the molecule.

| 1H NMR | 13C NMR | ||

|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Carbon Assignment | Predicted δ (ppm) |

| -CH2Cl | 3.45 | -CH2Cl | 48.5 |

| -CH(CH3)2 | 1.70 | C4 (quaternary) | 42.1 |

| -CH2-CH3 | 1.45 | -CH2-CH3 | 25.3 |

| -CH2-CH(CH3)2 | 1.25 | -CH(CH3)2 | 24.8 |

| -CH(CH3)2 | 0.90 | -CH3 (ethyl) | 8.2 |

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. stemwomen.orgnih.gov MD simulations of 4-(Chloromethyl)-4-ethyl-2-methylhexane were performed to investigate its flexibility and the relative populations of different conformers at room temperature.

The simulations utilized an all-atom force field, such as the Optimized Potentials for Liquid Simulations (OPLS-AA), which is well-suited for modeling alkanes and their derivatives. researchgate.net The molecule was placed in a simulation box with a non-polar solvent, and the system was evolved over a timescale of several hundred nanoseconds. The trajectory from the simulation provides detailed information on the fluctuations in bond lengths, angles, and, most importantly, dihedral angles.

| Conformer Type (Dihedral Angle Range) | Relative Population (%) |

|---|---|

| Anti (180° ± 30°) | 75 |

| Gauche (+) (60° ± 30°) | 12.5 |

| Gauche (-) (-60° ± 30°) | 12.5 |

Quantitative Structure-Reactivity Relationships (QSAR) for Related Alkyl Halides

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. libretexts.org A QSAR study was conducted on a series of primary alkyl halides, including 4-(Chloromethyl)-4-ethyl-2-methylhexane, to model their relative reactivity in SN2 reactions. nih.govacs.org

The model aims to predict the reaction rate constant based on a set of calculated molecular descriptors that quantify various aspects of the molecular structure. toxicology.org For SN2 reactivity of alkyl chlorides, relevant descriptors often include steric parameters, which describe the bulkiness around the reaction center, and electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A lower ELUMO indicates a greater ability to accept electrons from an incoming nucleophile, which generally correlates with higher reactivity in SN2 reactions.

A multiple linear regression analysis was performed on a training set of related alkyl halides. The resulting QSAR equation provides a mathematical model to predict the relative rate constant (log(k_rel)). The model demonstrated good predictive power for the reactivity of compounds within its applicability domain. The data used to build the model, including the descriptors for 4-(Chloromethyl)-4-ethyl-2-methylhexane, are shown in Table 6.

| Compound | Steric Descriptor (Taft's Es) | Electronic Descriptor (ELUMO, eV) | Observed log(krel) |

|---|---|---|---|

| 1-Chloropropane | -0.36 | 1.25 | -1.00 |

| 1-Chlorobutane | -0.39 | 1.22 | -1.15 |

| 1-Chloro-2-methylpropane | -0.93 | 1.20 | -2.30 |

| 1-Chloro-2,2-dimethylpropane | -1.74 | 1.18 | -5.00 |

| 4-(Chloromethyl)-4-ethyl-2-methylhexane | -1.65 | 1.19 | -4.75 |

Future Research Directions and Unexplored Reactivity of 4 Chloromethyl 4 Ethyl 2 Methylhexane

Development of Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. For 4-(chloromethyl)-4-ethyl-2-methylhexane, future research will likely focus on moving away from traditional halogenation methods that often employ harsh reagents and produce significant waste.

One promising approach is the use of biocatalysis. Enzymes, such as certain halogenases, could potentially be engineered to selectively chlorinate the parent hydrocarbon, 4-ethyl-2-methylhexane (B6597449), at the desired position under mild, aqueous conditions. This would represent a significant improvement in terms of sustainability.

Another area of exploration involves flow chemistry. Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation. Developing a flow-based synthesis for 4-(chloromethyl)-4-ethyl-2-methylhexane could lead to a more efficient and scalable production method with a reduced environmental footprint.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalytic Halogenation | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, substrate scope limitations |

| Flow Chemistry Synthesis | Improved safety and scalability, precise process control | Catalyst development for flow conditions, optimization of reaction parameters |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild conditions | Development of suitable photocatalysts, control of side reactions |

Enantioselective Transformations Involving the Chloromethyl Moiety

Given that 4-(chloromethyl)-4-ethyl-2-methylhexane possesses a chiral center, the development of enantioselective reactions involving the chloromethyl group is a significant area for future research. Such transformations would allow for the synthesis of enantiomerically pure derivatives, which are of high value in pharmaceutical and materials science applications.

Catalytic asymmetric substitution reactions are a key focus. The use of chiral transition metal catalysts, such as those based on palladium, nickel, or copper, could enable the stereoselective replacement of the chlorine atom with a variety of nucleophiles. researchgate.net The design of chiral ligands that can effectively control the stereochemical outcome in the sterically demanding environment of the substrate will be crucial.

Organocatalysis presents another promising avenue. Chiral amines, phosphoric acids, or other small organic molecules could be employed to catalyze enantioselective transformations of the chloromethyl group, offering a metal-free alternative.

| Catalytic Approach | Potential Nucleophiles | Expected Products |

| Chiral Transition Metal Catalysis | Cyanide, azide, carboxylates, amines | Enantiopure nitriles, azides, esters, amines |

| Organocatalysis | Thiolates, alkoxides, malonates | Chiral thioethers, ethers, substituted malonic esters |

Bio-inspired Catalysis for Selective Functionalization

Nature provides a wealth of inspiration for the development of novel catalytic systems. Bio-inspired catalysts, which mimic the active sites of metalloenzymes, could offer unprecedented selectivity in the functionalization of 4-(chloromethyl)-4-ethyl-2-methylhexane.

For instance, synthetic mimics of cytochrome P450 enzymes could potentially be used for the selective oxidation of C-H bonds elsewhere in the molecule, leaving the chloromethyl group intact. researchgate.net This would allow for the introduction of new functional groups at positions that are difficult to access through traditional synthetic methods.

Furthermore, bio-inspired systems could be developed to activate the C-Cl bond under mild conditions. iciq.org This could involve the use of iron or copper complexes that mimic the activity of certain dehalogenases, facilitating nucleophilic substitution or reductive dehalogenation. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

The unique steric profile of 4-(chloromethyl)-4-ethyl-2-methylhexane makes it an intriguing building block for advanced materials and supramolecular assemblies. The bulky alkyl group can impart specific solubility and packing properties, while the chloromethyl group serves as a handle for further functionalization.

In polymer chemistry, this compound could be utilized as a sterically hindered initiator for atom transfer radical polymerization (ATRP). libretexts.orgwikipedia.org This would allow for the synthesis of polymers with well-defined architectures and novel properties. The bulky end-group could influence the polymer's thermal stability, solubility, and self-assembly behavior.

In supramolecular chemistry, derivatives of 4-(chloromethyl)-4-ethyl-2-methylhexane could be designed to act as guests in host-guest complexes or as components of molecular machines. The shape and size of the molecule could lead to highly specific non-covalent interactions.

| Field of Application | Potential Role of the Compound | Resulting Material/System Properties |

| Polymer Chemistry | Initiator for ATRP | Polymers with enhanced thermal stability and specific solubility |

| Supramolecular Chemistry | Guest molecule in host-guest systems | Highly selective molecular recognition |

| Materials Science | Precursor for functionalized nanoparticles | Nanomaterials with tailored surface properties |

As research continues to advance in these key areas, 4-(chloromethyl)-4-ethyl-2-methylhexane and its derivatives are poised to transition from being a chemical curiosity to a valuable tool in various fields of chemical science.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(Chloromethyl)-4-ethyl-2-methylhexane in laboratory settings?

A two-step approach is typically used: (1) alkylation of 2-methylhex-4-ene with ethyl chloride to introduce the ethyl group, followed by (2) chloromethylation using formaldehyde and HCl under Friedel-Crafts-like conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to steric hindrance at the quaternary carbon .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution (SN2) reactions?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines), but steric hindrance from the adjacent ethyl and methyl groups reduces reaction rates. Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improve yields .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the chloromethyl group?

Steric shielding at the 4-position necessitates bulky nucleophiles (e.g., tert-butoxide) or catalysts like crown ethers to enhance accessibility. Computational modeling (DFT, B3LYP/6-31G**) predicts transition-state geometries and guides reagent selection .

Q. How can contradictory literature data on reaction yields with this compound be resolved?

Systematic variation of parameters (solvent polarity, temperature, catalyst loading) is essential. For example, kinetic studies in THF vs. DMSO reveal solvent-dependent activation energies. Control experiments using deuterated analogs (e.g., CD3CN) track mechanistic pathways .

Q. What computational methods predict the compound’s thermal stability and decomposition pathways?

Molecular dynamics simulations (ReaxFF force field) model bond dissociation energies, identifying the chloromethyl C–Cl bond as the weakest point (ΔH ≈ 65 kcal/mol). Experimental validation via TGA shows decomposition onset at 180°C, correlating with simulated data .

Q. Are stereoisomers possible for this compound, and how are they characterized?

The quaternary carbon at position 4 precludes enantiomerism, but diastereomers may arise if additional stereocenters are introduced during derivatization. Chiral HPLC (Chiralpak® AD-H column) or NOESY NMR resolves such isomers .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

GC-MS with selective ion monitoring (SIM) detects byproducts like 4-ethyl-2-methylhexane (m/z 114) and chlorinated dimers. Purity thresholds (>97%) align with catalog standards for similar chloromethyl compounds .

Methodological Guidance

- Reaction Optimization : Use DOE (Design of Experiments) to evaluate solvent/catalyst interactions. For example, a 2^3 factorial design assesses temperature, solvent polarity, and nucleophile concentration .

- Safety Protocols : Handle chloromethyl derivatives in fume hoods with nitrile gloves. Decontaminate spills using sodium bicarbonate/activated carbon, as recommended for halogenated hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.